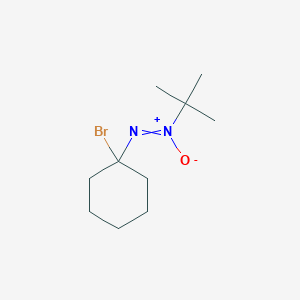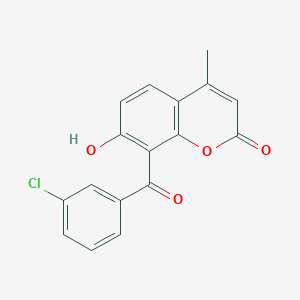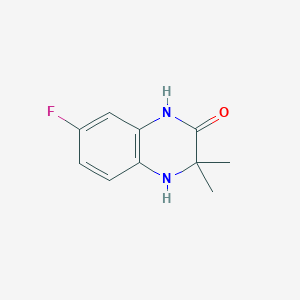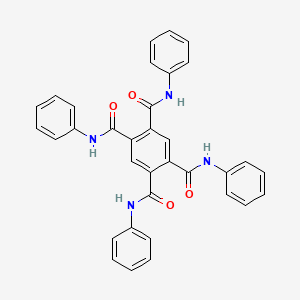![molecular formula C11H12OS B14266195 Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- CAS No. 158750-17-5](/img/structure/B14266195.png)
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a sulfinyl group and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- typically involves the reaction of benzene derivatives with sulfinyl and propenyl groups under controlled conditions. The specific synthetic route can vary, but it generally includes steps such as:
Formation of the propenyl group: This can be achieved through the reaction of benzene with propenyl halides in the presence of a catalyst.
Introduction of the sulfinyl group: This step involves the oxidation of a sulfide precursor to form the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the propenyl group can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the sulfinyl group.
Benzene, (1-methylene-2-propenyl)-: Similar structure but with different positioning of the propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: Another similar compound with slight structural variations.
Uniqueness
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is unique due to the presence of both the sulfinyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
158750-17-5 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-methylbuta-1,3-dien-2-ylsulfinylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(2)10(3)13(12)11-7-5-4-6-8-11/h4-8H,1,3H2,2H3 |
Clave InChI |
BLQYEDSJECZTTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


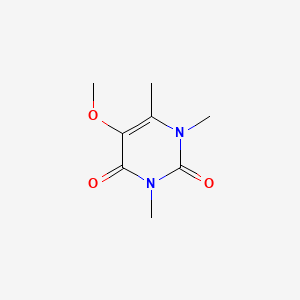

![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
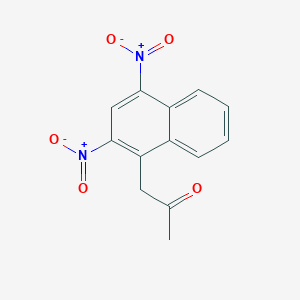
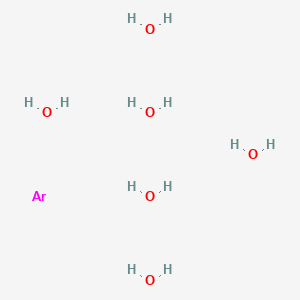
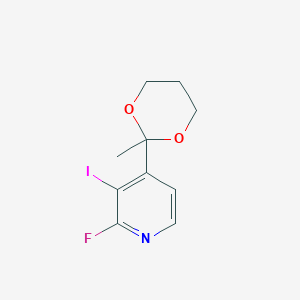
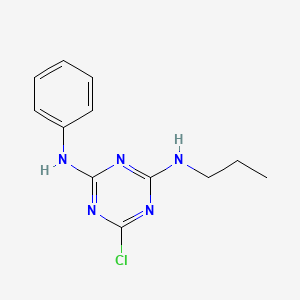
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
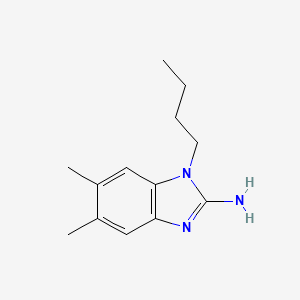
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
